Methyl 5-Bromo-2-ethoxynicotinate
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Overview
Description
Methyl 5-Bromo-2-ethoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . It is a derivative of nicotinic acid and is commonly used in various chemical research applications.
Mechanism of Action
Target of Action
Methyl 5-Bromo-2-ethoxynicotinate is a methyl ester of niacin . Niacin, also known as vitamin B3, plays a crucial role in cellular metabolism. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous biological processes, including cellular respiration, DNA repair, and cell signaling .
Mode of Action
Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels and increases blood flow. This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
The compound’s action on the prostaglandin D2 pathway leads to peripheral vasodilation, enhancing local blood flow at the site of application . This can have downstream effects on nutrient delivery and waste removal in the local tissue, potentially influencing cellular health and function.
Result of Action
The primary result of this compound’s action is increased local blood flow due to peripheral vasodilation . This can lead to a warming sensation and potential relief from muscle and joint pain .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures. Additionally, the compound’s action may be influenced by the local tissue environment, including factors such as pH, the presence of other biochemicals, and the health status of the local cells.
Biochemical Analysis
Biochemical Properties
Methyl 5-Bromo-2-ethoxynicotinate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of nicotinic acetylcholine receptors, which play a critical role in neurotransmission and cellular communication . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and metabolic disturbances. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, leading to changes in their bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in various cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and enzyme activity, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-Bromo-2-ethoxynicotinate can be synthesized through a series of chemical reactions. One common method involves the bromination of 2-ethoxynicotinic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-2-ethoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 5-amino or 5-hydroxy derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include 5-substituted nicotinates such as 5-aminonicotinate or 5-thionicotinate.
Reduction: Products include 5-amino-2-ethoxynicotinate or 5-hydroxy-2-ethoxynicotinate.
Oxidation: Products include higher oxidation state derivatives, although these are less commonly studied.
Scientific Research Applications
Methyl 5-Bromo-2-ethoxynicotinate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-2-methoxynicotinate
- Methyl 5-Chloro-2-ethoxynicotinate
- Methyl 5-Iodo-2-ethoxynicotinate
Uniqueness
Methyl 5-Bromo-2-ethoxynicotinate is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, iodo, and methoxy analogs. This uniqueness makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
methyl 5-bromo-2-ethoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKICBAPXKRKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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